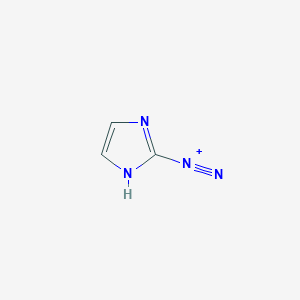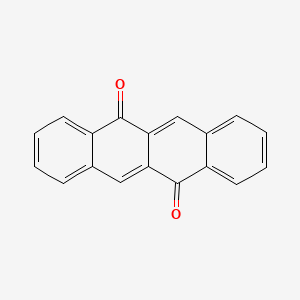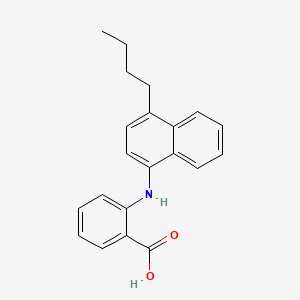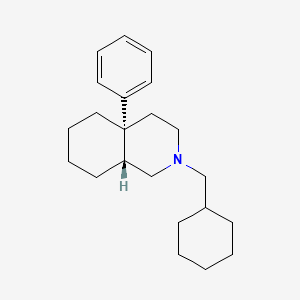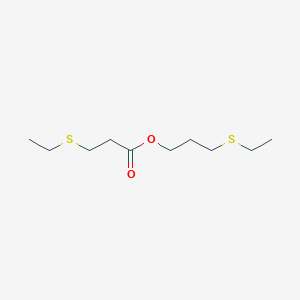
3-(Ethylsulfanyl)propyl 3-(ethylsulfanyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethylsulfanyl)propyl 3-(ethylsulfanyl)propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This particular compound features two ethylsulfanyl groups attached to a propyl chain, making it unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)propyl 3-(ethylsulfanyl)propanoate typically involves the esterification of 3-(ethylsulfanyl)propanoic acid with 3-(ethylsulfanyl)propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ethylsulfanyl groups are converted to sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium ethoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Ethylsulfanyl)propyl 3-(ethylsulfanyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ethylsulfanyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism by which 3-(Ethylsulfanyl)propyl 3-(ethylsulfanyl)propanoate exerts its effects involves interactions with specific molecular targets. The ethylsulfanyl groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavorings and perfumes.
Isopropyl butyrate: An ester with a similar structure but different alkyl groups.
Uniqueness
3-(Ethylsulfanyl)propyl 3-(ethylsulfanyl)propanoate is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical and physical properties. These groups can participate in specific reactions and interactions that are not possible with simpler esters like ethyl acetate or methyl butyrate.
Propiedades
Número CAS |
54732-85-3 |
|---|---|
Fórmula molecular |
C10H20O2S2 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
3-ethylsulfanylpropyl 3-ethylsulfanylpropanoate |
InChI |
InChI=1S/C10H20O2S2/c1-3-13-8-5-7-12-10(11)6-9-14-4-2/h3-9H2,1-2H3 |
Clave InChI |
CWSIDLVZHJKUTE-UHFFFAOYSA-N |
SMILES canónico |
CCSCCCOC(=O)CCSCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


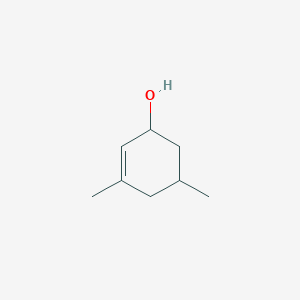
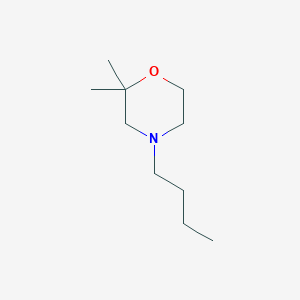
![1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14647000.png)
![Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14647001.png)
![Pyrido[4,3-g]isoquinoline](/img/structure/B14647004.png)
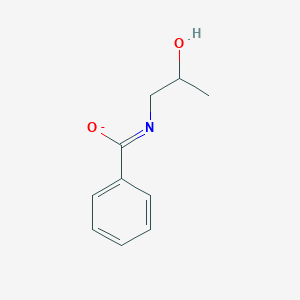
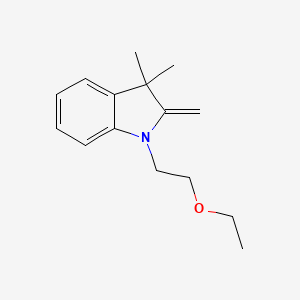
![2-[(But-3-yn-2-yloxy)methyl]oxirane](/img/structure/B14647015.png)
